BenchChemオンラインストアへようこそ!

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Solid-phase peptide synthesis Protecting group strategy SPPS orthogonality

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, commonly designated Boc-tryptophan amide (Boc-Trp-NH₂), is a protected amino acid derivative belonging to the Nα-Boc-L-tryptophan amide family. It combines an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the α-amino position with a C-terminal primary amide, yielding the molecular formula C₁₆H₂₁N₃O₃ and a molecular weight of 303.36 g/mol.

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
CAS No. 54503-12-7
Cat. No. B8071241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
CAS54503-12-7
Molecular FormulaC16H21N3O3
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)
InChIKeyDDMFCQAPZYKTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (CAS 54503-12-7): Procurement-Grade Identification and Class Positioning


tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, commonly designated Boc-tryptophan amide (Boc-Trp-NH₂), is a protected amino acid derivative belonging to the Nα-Boc-L-tryptophan amide family . It combines an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the α-amino position with a C-terminal primary amide, yielding the molecular formula C₁₆H₂₁N₃O₃ and a molecular weight of 303.36 g/mol [1]. The compound serves as a key building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly where a C-terminal tryptophan amide residue is required in the final sequence . The CAS registry number 54503-12-7 identifies the racemic mixture, distinguishing it from the enantiopure L-form (CAS 62549-92-2) [1].

Why Substituting tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate with Generic Boc-Amino Acids or Fmoc-Amides Creates Synthetic and Functional Risk


Generic substitution of tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate with closely related analogs such as Boc-Trp-OH, Fmoc-Trp-NH₂, or Cbz-Trp-NH₂ introduces orthogonal compatibility failures, altered C-terminal functionality, and divergent biological performance that cannot be remedied by simple protocol adjustments. The Boc group is cleaved by trifluoroacetic acid (TFA), whereas the Fmoc group requires basic piperidine treatment; these deprotection chemistries are mutually exclusive within a given SPPS strategy [1]. Replacing the C-terminal amide with a carboxylic acid (Boc-Trp-OH) necessitates post-synthetic amidation, adding steps, reducing overall yield, and risking epimerization . Furthermore, the amide derivative exhibits a fundamentally different stromelysin inhibition profile compared to its carboxylic acid counterpart, with the Cbz-protected amide analog proving entirely inactive in enzyme assays while the acid form shows micromolar potency [2]. These differences make direct substitution scientifically indefensible without re-validation of the entire synthetic route.

Quantitative Differentiation Evidence for tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate vs. Closest Analogs


Boc vs. Fmoc Orthogonality: Acid-Labile Protection Enables TFA-Based SPPS Protocols Incompatible with Fmoc-Trp-NH₂

The Boc group on the target compound is cleaved by 20–50% TFA in dichloromethane within 15–30 minutes at room temperature, a condition under which the Fmoc group remains completely stable [1][2]. Conversely, the Fmoc group of Fmoc-Trp-NH₂ is removed by 20% piperidine in DMF, which does not affect the Boc group. This orthogonal stability profile means that Boc-Trp-NH₂ is exclusively compatible with Boc/Bzl SPPS protocols, while Fmoc-Trp-NH₂ is restricted to Fmoc/tBu chemistry. Attempting to use Boc-Trp-NH₂ in an Fmoc protocol results in premature deprotection and uncontrolled chain elongation; using Fmoc-Trp-NH₂ in a Boc protocol leaves the N-terminus permanently blocked under TFA treatment [1].

Solid-phase peptide synthesis Protecting group strategy SPPS orthogonality

C-Terminal Amide Pre-Installation: Elimination of Post-Synthetic Amidation Required by Boc-Trp-OH

The target compound carries a pre-formed C-terminal primary amide, whereas Boc-Trp-OH presents a free carboxylic acid. In SPPS, obtaining a C-terminal amide from Boc-Trp-OH requires either (a) use of an amide-generating resin (e.g., Rink amide, MBHA) followed by TFA cleavage, or (b) solution-phase amidation after cleavage, typically using ammonium bicarbonate and coupling reagents . Both routes add at least one additional synthetic step, with typical amidation yields ranging from 75% to 95% depending on sequence and conditions, and carry a risk of epimerization at the α-carbon . Pre-installation of the amide eliminates these steps, directly providing the desired C-terminal functionality upon Boc deprotection.

Peptide amidation C-terminal functionality Synthetic efficiency

Stromelysin (MMP-3) Inhibition Divergence: Cbz-Trp-NH₂ Is Inactive While Cbz-Trp-OH Exhibits IC₅₀ = 2.5 μM

In a recombinant human stromelysin catalytic domain (SCD) inhibitor screen, the Cbz-protected tryptophan amide Cbz-L-Trp-NH₂ (13) was found to be completely inactive as an SCD inhibitor, whereas the corresponding carboxylic acid Cbz-L-Trp-OH (1) exhibited an IC₅₀ of 2.5 μM and a Kᵢ of 2.1 μM [1]. Boc-L-Trp-OH (3) also showed inhibitory activity with an IC₅₀ of 10 μM and Kᵢ of 8 μM, while the ester Boc-L-Trp-OSu (15) displayed IC₅₀ = 102 μM and Kᵢ = 84 μM [1]. Although Boc-Trp-NH₂ itself was not tested in this panel, the complete loss of activity observed upon amidation of the Cbz analog strongly suggests that the amide form of Boc-Trp may similarly lack stromelysin inhibitory activity, representing a favorable selectivity profile for applications where MMP-3 inhibition is an undesired off-target effect [1].

Matrix metalloproteinase inhibition Stromelysin Tryptophan derivative SAR

CCK1 Receptor Antagonist Pharmacophore: Boc and Carboxamide Moieties Are Simultaneously Required for High-Affinity Binding

Structure-activity relationship studies on CCK1 receptor antagonists derived from the Boc-tryptophan scaffold revealed three simultaneously strict structural requirements for high CCK1 receptor affinity: (i) the type and orientation of the Trp side chain, (ii) the H-bonding acceptor carbonyl group of the carboxamide bond, and (iii) the presence of the Trp amino protection Boc group [1]. Replacement of the acid-labile Boc group with 3,3-dimethylbutyryl or tert-butylaminocarbonyl conferred acid stability to analogues 14a and 15a while retaining high CCK1 binding potency and selectivity, as well as in vivo antagonist activity against caerulein-induced acute pancreatitis in rats [1]. Oral administration of 14a and 15a produced lasting antagonism of CCK-8-induced hypomotility in mice, suggesting good bioavailability [1]. Attempts to replace the carboxamide bond or remove the Boc group resulted in significant loss of CCK1 receptor affinity [1].

Cholecystokinin receptor CCK1 antagonist Tryptophan pharmacophore

Commercial Purity Specification: ≥99% (HPLC) with Defined Melting Point and Optical Rotation for Quality Assurance

Commercially available Nα-Boc-L-tryptophan amide (CAS 62549-92-2, the enantiopure L-form) is supplied with a purity specification of ≥99% by HPLC, a melting point of 134–140 °C, and an optical rotation of [α]D²⁰ = −9.0 ± 2° (C=1 in DMF) . These specifications provide quantifiable quality benchmarks for incoming material acceptance. In contrast, the racemic form (CAS 54503-12-7) is commercially available at 96% purity, representing a 3-percentage-point lower purity floor [1]. The 3% purity differential, combined with the absence of stereochemical definition in the racemate, presents a quantifiable risk for applications requiring enantiopure building blocks where diastereomeric impurities can propagate through multi-step syntheses.

Quality control HPLC purity Procurement specification

Boc/Bzl Strategy Preference for Difficult Peptide Sequences: Fmoc Aggregation Liability vs. Boc In Situ Neutralization Efficiency

For long or aggregation-prone peptide sequences, the Boc/Bzl protection strategy—for which Boc-Trp-NH₂ is a compatible building block—provides superior synthetic outcomes compared to Fmoc/tBu chemistry. The Fmoc strategy is more susceptible to inter-chain aggregation during synthesis because the peptide-resin remains in a neutral state throughout chain elongation, which can significantly slow Fmoc deprotection and reduce coupling efficiency in longer peptides . In contrast, Boc/Bzl chemistry with in situ neutralization protocols has been demonstrated to give a significant increase in chain assembly efficiency, particularly for sequences prone to β-sheet formation and aggregation [1]. The Boc-based approach is specifically recommended for base-sensitive peptides and sequences exceeding approximately 30 amino acids .

Difficult peptide sequences Boc-SPPS Chain aggregation

Validated Application Scenarios for tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate Based on Quantitative Differentiation Evidence


Boc/Bzl Solid-Phase Synthesis of C-Terminal Tryptophan Amide Peptides Exceeding 30 Residues

When synthesizing long or aggregation-prone peptides with a required C-terminal tryptophan amide, Boc-Trp-NH₂ is the building block of choice. The Boc/Bzl strategy avoids the inter-chain aggregation that plagues Fmoc/tBu synthesis of hydrophobic sequences, and the pre-installed C-terminal amide eliminates the need for post-cleavage amidation [1][2]. This is particularly critical for peptides exceeding approximately 30 amino acids, where Fmoc deprotection rates decline and aggregation increases, directly compromising crude peptide purity and overall yield [1].

CCK1 Receptor Antagonist Lead Optimization Requiring Acid-Labile N-Protection with C-Terminal Carboxamide

In medicinal chemistry campaigns targeting the CCK1 receptor, Boc-Trp-NH₂ delivers the dual pharmacophoric requirements—acid-labile Boc protection and a C-terminal carboxamide hydrogen-bond acceptor—that have been experimentally demonstrated to be simultaneously essential for high-affinity CCK1 receptor binding [1]. SAR studies show that modification or removal of either moiety causes substantial loss of receptor affinity, making this specific building block irreplaceable for structure-activity relationship exploration within this target class [1].

Peptide Synthesis Where Stromelysin (MMP-3) Inhibition Is an Undesired Off-Target Effect

For peptides destined for biological evaluation in systems where MMP-3 activity is a confounding variable, the C-terminal amide form of Boc-tryptophan provides a built-in selectivity advantage. Enzymological data demonstrate that the corresponding Cbz-protected tryptophan amide is completely inactive against stromelysin, while the carboxylic acid form inhibits the enzyme with an IC₅₀ of 2.5 μM [1]. This structure-activity relationship supports the use of Boc-Trp-NH₂ in peptide sequences intended to minimize MMP-3 off-target interactions.

Quality-Controlled GMP Peptide API Manufacturing Requiring ≥99% Enantiopure Building Blocks

For GMP peptide active pharmaceutical ingredient (API) manufacturing, the enantiopure L-form of Boc-Trp-NH₂ (CAS 62549-92-2) with ≥99% HPLC purity and defined optical rotation ([α]D²⁰ = −9.0 ± 2°) provides the necessary quality attributes for regulatory compliance [1]. The racemic form (CAS 54503-12-7, 96% purity) introduces 3% additional impurity burden and lacks stereochemical identity confirmation, making it unsuitable for workflows requiring defined enantiopurity without additional chiral purity testing [2].

Quote Request

Request a Quote for tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.